REACTION_CXSMILES
|
[NH2:1][C:2]1([C:9]([OH:11])=O)[CH2:7][CH:6]2[CH2:8][CH:3]1[CH2:4][CH2:5]2.N[C:13]1([CH2:20]O)[CH2:18]C2C[CH:14]1CC2.NO.C(Br)C(C)C>CN(C=O)C>[CH2:14]([NH:1][C:2]1([CH2:9][OH:11])[CH2:7][CH:6]2[CH2:8][CH:3]1[CH2:4][CH2:5]2)[CH:13]([CH3:20])[CH3:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1(C2CCC(C1)C2)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1(C2CCC(C1)C2)CO
|
Name
|
|
Quantity
|
0.31 g
|
Type
|
reactant
|
Smiles
|
NO
|
Name
|
|
Quantity
|
0.23 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)Br
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temp.
|
Type
|
CUSTOM
|
Details
|
partitioned between EtOAc (100 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with a saturated NaCl solution (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)NC1(C2CCC(C1)C2)CO
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.24 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |